molecular formula C9H10BF3O4 B6329406 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid, 95% CAS No. 659731-33-6

2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid, 95%

Cat. No. B6329406
CAS RN: 659731-33-6
M. Wt: 249.98 g/mol
InChI Key: CRXASTBBIGEKRP-UHFFFAOYSA-N
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Description

2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound contains a phenyl group with a trifluoromethyl and a methoxymethoxy substituent .


Molecular Structure Analysis

The molecular structure of 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a trifluoromethyl group, a methoxymethoxy group, and a boronic acid group . The exact molecular structure could not be found in the available resources.

Scientific Research Applications

2M4TFPBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as polymers and pharmaceuticals, as well as in the manufacture of various materials. In addition, it has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. It has been used as a tool for understanding and manipulating biological systems, such as proteins, enzymes, and other macromolecules. It has also been used to study the effects of drugs and other compounds on biological systems.

Advantages and Limitations for Lab Experiments

2M4TFPBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in the field of organic chemistry, which makes it an ideal tool for studying the effects of drugs and other compounds on biological systems. However, it has several limitations as well. It is susceptible to hydrolysis and is not very soluble in water, which can limit its use in certain experiments.

Future Directions

2M4TFPBA has a wide range of applications in the field of organic chemistry and has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. As such, there are many potential future directions for the use of this reagent. These include the use of 2M4TFPBA in the synthesis of new compounds, the study of the effects of drugs and other compounds on biological systems, and the development of new methods for manipulating biological systems. Additionally, 2M4TFPBA could be used to study the effects of drugs and other compounds on the biochemical and physiological processes of cells, such as cell growth, differentiation, and apoptosis. Finally, 2M4TFPBA could be used to develop new materials and to study the effects of drugs and other compounds on the structure and function of proteins, enzymes, and other macromolecules.

Synthesis Methods

2M4TFPBA can be synthesized through a variety of methods. The most common method is a two-step reaction, beginning with the reaction of 4-trifluoromethoxyphenylboronic acid (TFMPBA) with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to form the desired product. Other methods include the reaction of 4-trifluoromethoxyphenylboronic acid and 2-methoxyethanol in the presence of a catalyst, such as palladium chloride, or the reaction of TFMPBA with 2-methoxyethanol in the presence of a strong acid, such as hydrochloric acid.

properties

IUPAC Name

[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXASTBBIGEKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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